molecular formula C20H17NO5S B5882363 METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

Cat. No.: B5882363
M. Wt: 383.4 g/mol
InChI Key: ZRBNGDNRCNMILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE is a complex organic compound with a unique structure that includes an anthracene core, a formamido group, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with ethyl mercaptan to introduce the ethylsulfanyl group. The final step involves the reaction with methyl 2-aminoacetate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group and the anthracene core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
  • METHYL 2-{[1-(PROPYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

Uniqueness

METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkyl substituents.

Properties

IUPAC Name

methyl 2-[(1-ethylsulfanyl-9,10-dioxoanthracene-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-3-27-19-14(20(25)21-10-15(22)26-2)9-8-13-16(19)18(24)12-7-5-4-6-11(12)17(13)23/h4-9H,3,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNGDNRCNMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.